2-(2-bromo-6-fluorophenyl)ethan-1-ol
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Overview
Description
2-(2-bromo-6-fluorophenyl)ethan-1-ol is an organic compound with the molecular formula C8H8BrFO It is a halogenated phenyl ethanol derivative, characterized by the presence of both bromine and fluorine atoms on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-bromo-6-fluorophenyl)ethan-1-ol typically involves the bromination and fluorination of a suitable phenyl ethanol precursor. One common method is the bromination of 2-fluorophenylethanol using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to control the reaction rate and selectivity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can enhance the efficiency and scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(2-bromo-6-fluorophenyl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate.
Reduction: The compound can be reduced to the corresponding alkane using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: LiAlH4 in tetrahydrofuran (THF) under reflux conditions.
Substitution: Sodium methoxide in methanol at elevated temperatures.
Major Products
Oxidation: 2-(2-bromo-6-fluorophenyl)ethanone.
Reduction: 2-(2-fluorophenyl)ethanol.
Substitution: 2-(2-fluorophenyl)ethanamine (when reacted with ammonia).
Scientific Research Applications
2-(2-bromo-6-fluorophenyl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for the synthesis of drug candidates targeting various diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-bromo-6-fluorophenyl)ethan-1-ol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms can enhance the compound’s binding affinity and selectivity towards its molecular targets, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
1-(2-bromo-6-fluorophenyl)ethanone: Similar structure but with a ketone group instead of a hydroxyl group.
2-(2-bromo-5-fluorophenyl)ethan-1-ol: Similar structure but with the fluorine atom in a different position on the phenyl ring.
Uniqueness
2-(2-bromo-6-fluorophenyl)ethan-1-ol is unique due to the specific positioning of the bromine and fluorine atoms, which can influence its reactivity and interactions with other molecules. This unique arrangement can lead to distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
1542665-11-1 |
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Molecular Formula |
C8H8BrFO |
Molecular Weight |
219.1 |
Purity |
95 |
Origin of Product |
United States |
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